molecular formula C18H17NO3 B12800245 (1-(Methoxymethyl)-1H-indol-2-yl)(4-methoxyphenyl)methanone CAS No. 40899-81-8

(1-(Methoxymethyl)-1H-indol-2-yl)(4-methoxyphenyl)methanone

Cat. No.: B12800245
CAS No.: 40899-81-8
M. Wt: 295.3 g/mol
InChI Key: ZWSMPCCPJOPCEL-UHFFFAOYSA-N
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Description

(1-(Methoxymethyl)-1H-indol-2-yl)(4-methoxyphenyl)methanone is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of an indole ring substituted with a methoxymethyl group at the 1-position and a methanone group attached to a 4-methoxyphenyl group at the 2-position. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(Methoxymethyl)-1H-indol-2-yl)(4-methoxyphenyl)methanone typically involves the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Methoxymethyl Group: The methoxymethyl group can be introduced via a methylation reaction using methoxymethyl chloride in the presence of a base such as sodium hydride.

    Attachment of the Methanone Group: The final step involves the Friedel-Crafts acylation of the indole ring with 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to achieve efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

(1-(Methoxymethyl)-1H-indol-2-yl)(4-methoxyphenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the methanone group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a catalyst.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitro-substituted indole derivatives.

Scientific Research Applications

(1-(Methoxymethyl)-1H-indol-2-yl)(4-methoxyphenyl)methanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1-(Methoxymethyl)-1H-indol-2-yl)(4-methoxyphenyl)methanone involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, modulating biochemical pathways and cellular processes. Detailed studies on its binding affinity and molecular interactions are essential to understand its effects fully.

Comparison with Similar Compounds

Similar Compounds

    (4-Methoxyphenyl)(1-pentyl-1H-indol-3-yl)methanone: Another indole derivative with similar structural features.

    (2-Methoxyphenyl)(1-pentyl-1H-indol-3-yl)methanone: A positional isomer with different substitution patterns.

Uniqueness

(1-(Methoxymethyl)-1H-indol-2-yl)(4-methoxyphenyl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

40899-81-8

Molecular Formula

C18H17NO3

Molecular Weight

295.3 g/mol

IUPAC Name

[1-(methoxymethyl)indol-2-yl]-(4-methoxyphenyl)methanone

InChI

InChI=1S/C18H17NO3/c1-21-12-19-16-6-4-3-5-14(16)11-17(19)18(20)13-7-9-15(22-2)10-8-13/h3-11H,12H2,1-2H3

InChI Key

ZWSMPCCPJOPCEL-UHFFFAOYSA-N

Canonical SMILES

COCN1C2=CC=CC=C2C=C1C(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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